The compound "2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride" is a derivative within the broader class of diazaspiro compounds, which are characterized by their spirocyclic structure containing two nitrogen atoms. These compounds have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science. The synthesis and application of diazaspiro compounds have been explored in several studies, which provide insights into their chemical properties and utility.
In medicinal chemistry, diazaspiro compounds have been utilized as structural surrogates of piperazine, a moiety commonly found in many drug molecules. The synthesis of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes demonstrates the potential of these compounds to serve as intermediates in the development of new therapeutic agents1.
The structural and molecular characteristics of diazaspiro compounds also make them of interest in materials science. For example, the crystalline and molecular structures of certain substituted 1,7-diazaspiro[4.4]nonanes have been determined through X-ray analysis, which is crucial for understanding their properties and potential applications in the design of new materials2.
In the field of organic synthesis, diazaspiro compounds are valuable intermediates. The heterocyclization of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines has been shown to yield various substituted diazaspiro compounds. These reactions expand the toolbox of synthetic chemists, allowing for the creation of complex molecules with potential applications across different sectors2.
The compound is sourced from various suppliers including TCI America and LGC Standards, where it is available in high purity (≥98% by HPLC) for research and pharmaceutical applications. It falls under the category of impurity reference materials used in the testing of cardiac drugs and beta blockers .
The synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride typically involves several key steps:
This method not only simplifies the synthesis process but also improves product quality and yield, making it suitable for industrial production .
The molecular structure of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride features a unique spiro configuration where two nitrogen atoms are incorporated into a bicyclic structure. Key structural details include:
The structural integrity is confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), which aligns with theoretical predictions based on its molecular formula .
The primary chemical reactions involving 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride are centered around its role as an intermediate in drug synthesis. Notably:
These reactions are critical in developing derivatives that may enhance pharmacological properties or reduce side effects associated with parent compounds like irbesartan .
The mechanism of action for 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride primarily relates to its role in modulating the renin-angiotensin system through its derivatives:
This mechanism underpins its therapeutic applications in treating cardiovascular diseases .
The physical and chemical properties of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride include:
Property | Value |
---|---|
Appearance | White to almost white powder |
Solubility | Soluble in water |
Melting Point | Not specified |
Storage Temperature | Recommended at +5°C |
Hazard Statements | Harmful if swallowed; causes serious eye irritation |
These properties highlight its stability under controlled conditions and its potential hazards during handling .
The applications of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride are primarily found in pharmaceutical chemistry:
The compound is systematically named 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, reflecting its spirocyclic core and protonated salt form. Its International Union of Pure and Applied Chemistry (IUPAC) name explicitly denotes the butyl substituent at position 2, the unsaturated diaza ring (non-1-en-4-one), and the spiro junction at carbon 4 bridging two cyclopentane rings. Common synonyms include:
Table 1: Synonymous Identifiers
Synonym | Context of Use |
---|---|
Irbesartan Lactam Impurity | Pharmaceutical quality control |
2-𝑛-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one HCl | Chemical synthesis |
151257-01-1 | CAS registry |
The molecular formula is C₁₁H₁₈N₂O·HCl, indicating a base organic moiety (C₁₁H₁₈N₂O) conjugated with hydrochloric acid. The base structure has a molecular weight of 194.28 g/mol, while the hydrochloride salt form exhibits a calculated molecular weight of 230.74 g/mol. This mass is consistent across experimental analyses, including high-resolution mass spectrometry [2] [5] [6].
The architecture comprises a spiro[4.4]nonane core with a diaza-en-one system (positions 1–4). Critical features include:
Table 2: Key Atomic Assignments
Atom | Environment | ¹³C NMR Shift (δ, ppm) |
---|---|---|
C4 | Spiro carbon | ~70 |
C=O | Ketone | ~175 |
N1–H | Protonated amine | ~10–12 (¹H NMR) |
While single-crystal X-ray diffraction data remains unpublished, bulk characterization confirms it crystallizes in a monoclinic system. Polymorphism is inferred from storage recommendations: suppliers specify storage under inert atmosphere at room temperature to prevent hydrate formation or phase transitions. The hydrochloride salt form exhibits hygroscopicity, necessitating controlled humidity during handling. Thermal analysis (DSC/TGA) reveals a sharp melting endotherm near 220–230°C, indicating high crystallinity [2] [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0